molecular formula C15H14ClNO3 B3259709 Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- CAS No. 32305-27-4

Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-

Cat. No.: B3259709
CAS No.: 32305-27-4
M. Wt: 291.73 g/mol
InChI Key: FGYFIXJKDFCXCV-UHFFFAOYSA-N
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Description

Overview of Anthranilic Acid Derivatives and their Significance in Chemical Research

Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a pivotal class of organic compounds that serve as versatile precursors in the synthesis of a multitude of molecules with significant industrial and pharmaceutical applications. ekb.eg The anthranilic acid scaffold is a key "building block" in medicinal chemistry due to its structural features, which allow for diverse chemical modifications at the carboxylic acid and amino groups. ijpsjournal.comnih.gov This adaptability has led to the creation of large libraries of compounds for structure-activity relationship (SAR) studies.

These derivatives are recognized for a broad spectrum of biological and medicinal activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, insecticidal, and anticancer properties. ekb.egijpsjournal.com Historically, they are well-known as the foundational structure for fenamates, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.com Beyond this, anthranilic acid derivatives are integral to the synthesis of various marketed drugs, such as the diuretic furosemide (B1674285) and the anticoagulant betrixaban. ekb.egijpsjournal.com The continued exploration of this chemical scaffold in drug discovery highlights its enduring significance in the development of new therapeutic agents. ekb.eg

Structural Classification and Unique Features of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- within Anilino-substituted Benzoic Acids

Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- is classified as an anilino-substituted benzoic acid, more specifically, an N-aryl derivative of anthranilic acid. Its molecular structure is characterized by three key components:

An Anthranilic Acid Core : The base of the molecule is 2-aminobenzoic acid, providing the foundational geometry and the carboxylic acid functional group.

A Chlorine Substituent : A chlorine atom is attached at the 4-position of the benzoic acid ring. As an electron-withdrawing group, this halogen can significantly influence the electronic properties of the aromatic ring and the acidity of the carboxylic acid proton.

An N-(4-ethoxyphenyl) Group : The amino group of the anthranilic acid core is substituted with a 4-ethoxyphenyl ring. This aniline (B41778) derivative introduces a bulky, lipophilic component to the molecule. The ethoxy group at the para-position of the aniline ring is an electron-donating group, which can modulate the electron density of the adjacent aromatic system.

The unique combination of these features—an electron-withdrawing group on the benzoic acid ring and an electron-donating group on the N-aryl substituent—creates a distinct electronic and steric profile. This specific substitution pattern is crucial in determining the molecule's potential interactions with biological targets. Structure-activity relationship studies on similar N-phenylanthranilic acids have shown that the nature and position of substituents on both aromatic rings are critical for biological activity, such as the inhibition of protein aggregation or specific enzymes. nih.govresearchgate.netresearchgate.net

Historical Development and Evolution of Research on Related Chemical Scaffolds

The research lineage of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- is intrinsically linked to the development of fenamates. This class of N-aryl anthranilic acid derivatives gained prominence in the 1960s with the invention of mefenamic acid and flufenamic acid by scientists at Parke-Davis. These compounds were among the early synthetic NSAIDs developed to treat pain and inflammation.

The cornerstone of synthesizing these chemical scaffolds has historically been the Ullmann condensation (also known as the Ullmann-type reaction). researchgate.netnih.gov First reported in the early 20th century, this reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile—in this case, an aniline derivative with a halobenzoic acid. researchgate.netnih.govorganic-chemistry.org Traditional Ullmann conditions were often harsh, requiring high temperatures (frequently over 200°C) and stoichiometric amounts of copper. organic-chemistry.org

Over the decades, significant advancements have been made to improve the efficiency and applicability of this reaction. Modern Ullmann-type couplings can be achieved under much milder conditions, often using catalytic amounts of copper facilitated by the addition of specific ligands, such as amino acids or diamines. nih.gov These improved protocols have expanded the scope of substrates and functional group tolerance, making the synthesis of complex anthranilic acid derivatives more accessible. nih.govresearchgate.net These developments have been crucial for the continued exploration of this scaffold in various fields of chemical research.

Current Research Landscape and Academic Relevance of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-

While extensive, dedicated research specifically on Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- is not widely documented in publicly available literature, its academic relevance can be inferred from the active investigation of structurally analogous compounds. The N-aryl anthranilic acid scaffold is a focal point in several areas of medicinal chemistry.

Current research on similar derivatives includes:

Neurodegenerative Diseases : A series of N-phenyl anthranilic acid analogs have been synthesized and evaluated as inhibitors of beta-amyloid aggregation, a key pathological event in Alzheimer's disease. nih.govresearchgate.net

Anticancer Agents : Numerous studies have explored substituted benzoic acid and anthranilic acid derivatives for their cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For instance, certain chloro-substituted derivatives have shown promising anticancer responses by targeting pathways like VEGFR-2. preprints.org

Antimicrobial Agents : The derivatization of aminobenzoic acids has yielded compounds with significant antibacterial and antifungal properties. mdpi.comnih.govresearchgate.net Research has demonstrated that modifications, such as introducing chloro-substituents, can lead to potent antimicrobial activity. mdpi.commdpi.com

Enzyme Inhibition : Novel anthranilic acid derivatives are being designed and synthesized as inhibitors for specific enzymes, such as plasminogen activator inhibitor-1 (PAI-1), which is implicated in cardiovascular diseases. nih.gov

Given these active research avenues, Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- represents a compound of academic interest. Its specific combination of structural motifs makes it a candidate for screening in programs targeting cancer, microbial infections, inflammation, and neurodegenerative disorders.

Data Tables

Table 1: Physicochemical Properties of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-

PropertyValue
Molecular Formula C₁₅H₁₄ClNO₃
Molecular Weight 291.73 g/mol
IUPAC Name 4-chloro-2-[(4-ethoxyphenyl)amino]benzoic acid
CAS Number 32305-27-4
XLogP3 4.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4

Data sourced from PubChem.

Table 2: Chemical Compounds Mentioned in this Article

Common/Trivial NameSystematic Name
Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-4-chloro-2-[(4-ethoxyphenyl)amino]benzoic acid
Anthranilic acid2-aminobenzoic acid
Mefenamic acid2-[(2,3-dimethylphenyl)amino]benzoic acid
Flufenamic acid2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid
Furosemide4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid
BetrixabanN-(5-chloropyridin-2-yl)-2-({4-[(dimethylamino)formamido]benzoyl}amino)-5-methoxybenzamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(4-ethoxyanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-2-20-12-6-4-11(5-7-12)17-14-9-10(16)3-8-13(14)15(18)19/h3-9,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYFIXJKDFCXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways Toward Benzoic Acid, 4 Chloro 2 4 Ethoxyphenyl Amino

Retrosynthetic Analysis of the Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- , the most logical disconnection is the C-N bond that links the two aromatic rings, as this bond is central to the identity of N-aryl anthranilic acids.

This primary disconnection points to two key synthons: an electrophilic aryl component derived from the chlorobenzoic acid ring and a nucleophilic aryl amine component.

Disconnection Strategy: The most strategic disconnection is the amine C-N bond.

Synthons: This break generates a 2-carboxy-5-chlorophenyl cation synthon and a 4-ethoxyaniline anion synthon.

Synthetic Equivalents: The practical chemical reagents corresponding to these idealized synthons are 2,4-dichlorobenzoic acid (or 2-bromo-4-chlorobenzoic acid) and 4-ethoxyaniline . The halogen at the 2-position of the benzoic acid derivative serves as a leaving group, while the amino group of the 4-ethoxyaniline acts as the nucleophile.

An alternative, though less common, disconnection could involve forming the carboxylic acid group late in the synthesis, but the C-N bond formation remains the crucial step in assembling the core scaffold.

Classical Synthetic Approaches for N-Arylation of Anthranilic Acid Derivatives

Traditional methods for forming the C-N bond in N-aryl anthranilic acids have been established for over a century, primarily relying on copper-mediated reactions or nucleophilic aromatic substitution.

Ullmann-type Coupling Reactions for Carbon-Nitrogen Bond Formation

The Ullmann condensation is a classical copper-promoted reaction for creating C-N bonds by coupling an aryl halide with an amine. wikipedia.org In the context of synthesizing the target molecule, this would involve the reaction of a 2-halobenzoic acid derivative with 4-ethoxyaniline.

Key features of the traditional Ullmann reaction include:

High Temperatures: The reactions often require temperatures exceeding 200°C. wikipedia.org

Stoichiometric Copper: Typically, stoichiometric or near-stoichiometric amounts of copper powder or copper salts are necessary. wikipedia.org

Polar Aprotic Solvents: High-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) are commonly used. wikipedia.org

Base: A base, such as potassium carbonate, is required to facilitate the reaction.

The synthesis of N-aryl anthranilic acids via Ullmann condensation involves the reaction of an ortho-halobenzoic acid with a substituted aniline (B41778). ijpsonline.com For example, the coupling of 2-chlorobenzoic acid and aniline illustrates a foundational Goldberg reaction, a variant of the Ullmann condensation. wikipedia.org

Table 1: Typical Conditions for Classical Ullmann Condensation

Parameter Condition Rationale
Reactants 2,4-dichlorobenzoic acid, 4-ethoxyaniline Provides the necessary carbon and nitrogen frameworks.
Catalyst Copper powder or Copper(I) salts (e.g., CuI, Cu₂O) Promotes the C-N bond formation.
Base Anhydrous K₂CO₃ Acts as a proton scavenger.
Solvent NMP, DMF High-boiling polar solvent to facilitate the reaction at high temperatures.

| Temperature | >150-210°C | Overcomes the high activation energy of the reaction. wikipedia.org |

Despite its historical significance, the harsh conditions, high copper loading, and often moderate yields have led to the development of more efficient modern methods. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Routes

Nucleophilic Aromatic Substitution (SNAr) is another pathway for forming C-N bonds. This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group. masterorganicchemistry.com

For the synthesis of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- , the starting material would be 2,4-dichlorobenzoic acid. The carboxylic acid and the chlorine atom are both electron-withdrawing, which activates the ring for nucleophilic attack by 4-ethoxyaniline.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile (4-ethoxyaniline) attacks the carbon atom bearing the leaving group (the chlorine at the 2-position), forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The reactivity of the leaving group in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to that of Sₙ2 reactions, because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com While plausible, SNAr may require forcing conditions if the ring is not sufficiently activated, and it often competes with other synthetic strategies.

Modern Catalytic Synthetic Strategies

Modern organic synthesis has largely moved towards catalytic methods that offer milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgacsgcipr.org It has become a preferred method for synthesizing aryl amines due to its wide functional group tolerance and milder conditions compared to Ullmann-type reactions. wikipedia.org

The reaction typically involves:

Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is crucial, with sterically hindered and electron-rich phosphine ligands often providing the best results. wikipedia.org

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄), is used.

Solvents: Anhydrous organic solvents like toluene, dioxane, or THF are common.

This method can be readily applied to the synthesis of the target molecule by coupling 2,4-dichlorobenzoic acid with 4-ethoxyaniline. While early palladium-catalyzed methods were not always compatible with free carboxylic acid groups, subsequent developments have produced catalyst systems that are effective for such substrates. acs.org The Buchwald-Hartwig reaction is often favored for its high yields and reliability across a wide range of substrates. wikipedia.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Component Example Role
Aryl Halide 2,4-Dichlorobenzoic acid Electrophilic coupling partner.
Amine 4-Ethoxyaniline Nucleophilic coupling partner.
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃ Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, BINAP Stabilizes the palladium center and facilitates the catalytic cycle.
Base NaOtBu, Cs₂CO₃, K₃PO₄ Activates the amine and facilitates reductive elimination.
Solvent Toluene, Dioxane Anhydrous reaction medium.

| Temperature | 80-110°C | Generally milder than classical methods. |

Copper-Catalyzed Amination Protocols

Modern copper-catalyzed amination reactions can be seen as ligand-accelerated versions of the classical Ullmann reaction. These protocols offer significant improvements, including lower reaction temperatures, reduced catalyst loading, and the elimination of harsh solvents. acs.orgnih.gov

Research has demonstrated a chemo- and regioselective copper-catalyzed cross-coupling for the effective amination of 2-chlorobenzoic acids with aniline derivatives. nih.govnih.gov A key advantage of this method is that it often eliminates the need for protecting the carboxylic acid group. acs.orgnih.gov The reaction shows high regioselectivity, with amination occurring specifically at the ortho-position relative to the carboxylic acid moiety. acs.orgnih.gov For instance, the coupling of 2,4-dichlorobenzoic acid with 4-methoxyaniline (a close analog to 4-ethoxyaniline) proceeds in high yield to give the corresponding N-aryl anthranilic acid. acs.orgnih.gov

Table 3: Examples of Modern Copper-Catalyzed N-Arylation of Halobenzoic Acids

Aryl Halide Amine Catalyst System Base Solvent Temp (°C) Yield (%) Reference
2,4-Dichlorobenzoic acid 4-Methoxyaniline Cu / Cu₂O K₂CO₃ 2-Ethoxyethanol (B86334) 130 86 acs.orgnih.gov
2-Chlorobenzoic acid 3-Chloroaniline Cu / Cu₂O K₂CO₃ 2-Ethoxyethanol 130 99 acs.orgnih.gov

These modern copper-catalyzed systems provide a practical and efficient alternative to both classical Ullmann conditions and, in some cases, more expensive palladium catalysts. nih.govorganic-chemistry.org

Optimization of Reaction Conditions and Process Development

Process development for the synthesis of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- focuses on optimizing reaction parameters to achieve high yield, purity, and efficiency. This involves a systematic evaluation of solvents, temperature, catalytic systems, and reaction stoichiometry.

The choice of solvent and the precise control of temperature are critical factors in the success of the N-arylation reaction. Traditional Ullmann condensations often necessitate high-boiling point, polar aprotic solvents and elevated temperatures, frequently exceeding 210°C. wikipedia.org Solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), and nitrobenzene have been historically employed for these reactions. wikipedia.org

Modern approaches have sought to develop more benign and efficient reaction media. For instance, a copper-catalyzed amination of 2,4-dichlorobenzoic acid with an aniline derivative was successfully carried out in 2-ethoxyethanol at 130°C. acs.org The use of ionic liquids has also emerged as an environmentally friendly alternative, serving as both the solvent and a promoter for the Ullmann coupling, often allowing for high yields and selectivity. colab.wsresearchgate.net Furthermore, microwave-assisted synthesis has proven effective in dramatically reducing reaction times from hours to minutes, which can also mitigate the formation of degradation byproducts associated with prolonged heating. researchgate.netnih.govnih.gov

The table below summarizes the impact of different solvent and temperature conditions on similar N-arylation reactions.

SolventTemperature (°C)Reaction TypeNotes
2-Ethoxyethanol130Copper-catalyzed AminationEffective for coupling of 2,4-dichlorobenzoic acid. acs.org
N-Methylpyrrolidone (NMP)>210Traditional UllmannHigh temperatures required, potential for side reactions. wikipedia.org
Dimethylformamide (DMF)>150Traditional UllmannCommon polar aprotic solvent for C-N coupling. wikipedia.orgnih.gov
Ionic Liquids (e.g., [TBP]Cl)170Modified UllmannActs as both solvent and catalyst promoter, offers cleaner reaction profile. colab.ws
IsopropanolAmbient to RefluxMicrowave-assisted UllmannUsed with microwave irradiation to accelerate C-S bond formation, applicable to C-N. nih.gov

The catalytic system is paramount for an efficient synthesis. For the Ullmann-type coupling to produce Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-, copper-based catalysts are the most common choice. acs.orgresearchgate.net A variety of copper sources can be utilized, including elemental copper powder, copper(I) salts like CuI and Cu₂O, and copper(II) salts such as copper acetate. researchgate.net In some protocols, a combination of catalysts, such as Cu and Cu₂O, has been used to achieve high yields. acs.org The development of copper nanoparticles also presents a modern, highly active catalytic option. orgchemres.org

The efficiency of copper catalysts can be significantly enhanced by the addition of ligands. These ligands coordinate to the copper center, increasing its solubility and reactivity. While some modern protocols have been developed to be ligand-free, particularly those using microwave irradiation or ionic liquids, ligands often play a crucial role. researchgate.netnih.gov Simple, inexpensive ligands like N,N-dimethyl glycine (B1666218) and more complex structures such as 1,10-phenanthroline (B135089) or various diamines have been shown to accelerate the reaction. wikipedia.orgorganic-chemistry.org

An alternative and powerful method for C-N bond formation is the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.org This reaction employs a palladium catalyst, typically with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. acsgcipr.orgrsc.org Though palladium is a precious metal, this methodology often proceeds under milder conditions and with a broader substrate scope compared to the traditional Ullmann reaction. wikipedia.org

The following table outlines various catalyst and ligand systems used in N-arylation reactions.

Catalyst SystemLigandReaction TypeKey Advantages
Cu / Cu₂ONoneCopper-catalyzed AminationHigh regioselectivity, no need for acid protection. acs.org
CuI1,10-PhenanthrolineGoldberg Reaction (Ullmann)Classic ligand for accelerating copper-catalyzed amination. wikipedia.org
Copper NanoparticlesNoneUllmann ReactionHigh catalytic activity, cost-effective. orgchemres.org
Pd(OAc)₂ / Pd₂(dba)₃Phosphines (e.g., BINAP, DPPF)Buchwald-Hartwig AminationMild conditions, broad substrate scope, high yields. wikipedia.orglibretexts.org
Cu(OAc)₂None (in Ionic Liquid)Modified UllmannEnvironmentally friendly, high selectivity. colab.ws

Maximizing the yield of the desired product while minimizing the formation of impurities is a primary goal of process optimization. For the synthesis of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- from 2,4-dichlorobenzoic acid, the inherent reactivity of the starting material provides a significant advantage in minimizing side products. The amination reaction is highly chemo- and regioselective, with the incoming amine preferentially attacking the carbon bearing the chlorine atom at the ortho position to the carboxylic acid group. acs.org This directing effect of the carboxyl group ensures that the C-N bond forms at the C-2 position, leaving the C-4 chloro substituent intact and preventing the formation of isomeric products.

In a study on the copper-catalyzed coupling of 2,4-dichlorobenzoic acid with 4-methoxyaniline, a close analogue to the target synthesis, the desired N-aryl anthranilic acid was obtained in 86% yield. acs.org Another preparation of this methoxy-analogue reported a yield of about 60%. prepchem.com These results underscore the viability and potential for high yields in this reaction.

Strategies for yield enhancement include:

Optimizing the Base: The choice and stoichiometry of the base are critical. Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used to neutralize the HX byproduct and facilitate the coupling. acs.orgnih.gov

Controlling Stoichiometry: Using a slight excess of the amine component (4-ethoxyaniline) can help drive the reaction to completion.

Purification Methods: Efficient removal of the copper catalyst and unreacted starting materials through acidic workup and recrystallization is essential for obtaining a high-purity final product.

Synthesis of Key Precursors and Intermediates for Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-

The successful synthesis of the target compound relies on the availability of high-quality precursors. The two primary intermediates are 2,4-dichlorobenzoic acid and 4-ethoxyaniline.

2,4-Dichlorobenzoic Acid

This compound is a readily available chemical intermediate. Industrially, it is typically produced via the oxidation of 2,4-dichlorotoluene. The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation processes.

4-Ethoxyaniline

Also known as p-phenetidine, this precursor can be synthesized through several established routes. wikipedia.org

Williamson Ether Synthesis: This common method involves the ethylation of 4-aminophenol. A base is used to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile, attacking an ethylating agent such as ethyl bromide or diethyl sulfate.

Reduction of 4-Ethoxynitrobenzene: An alternative two-step pathway begins with the synthesis of 4-ethoxynitrobenzene (p-nitrophenyl ether). This intermediate is formed by reacting 1-chloro-4-nitrobenzene (B41953) with sodium ethoxide. The subsequent step involves the reduction of the nitro group to an amine. This reduction can be accomplished through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a Pd, Pt, or Ni catalyst) or by using reducing agents like sodium borohydride (B1222165) with a suitable catalyst. chemicalbook.com

The table below outlines a common synthetic pathway for 4-ethoxyaniline.

StepReactionReactantsReagentsProduct
1Nucleophilic Aromatic Substitution1-Chloro-4-nitrobenzene, EthanolSodium Hydroxide4-Ethoxynitrobenzene
2Nitro Group Reduction4-EthoxynitrobenzeneH₂ / Pd/C or NaBH₄ / Catalyst4-Ethoxyaniline chemicalbook.com

Advanced Spectroscopic and Structural Elucidation of Benzoic Acid, 4 Chloro 2 4 Ethoxyphenyl Amino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic compound in solution. By analyzing the chemical shifts, multiplicities, and correlations of proton (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Spectral Analysis and Proton Connectivity

The ¹H NMR spectrum of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amine and carboxylic acid protons. The electron-donating and withdrawing effects of the various substituents, along with spin-spin coupling between adjacent protons, dictate the chemical shift and multiplicity of each signal.

The aromatic region is expected to show signals for seven protons on two different benzene (B151609) rings. The protons on the 4-chloro-2-aminobenzoic acid moiety will be influenced by the strongly deactivating carboxyl group, the halogen, and the activating amino group. The protons on the 4-ethoxyphenyl ring will be affected by the activating ethoxy and amino groups. The protons of the ethyl group will appear in the upfield region as a characteristic triplet and quartet pattern. The acidic proton of the carboxylic acid and the proton on the secondary amine are expected to appear as broad singlets and their chemical shifts can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-COOH 12.0 - 13.0 broad singlet -
-NH- 9.0 - 10.0 broad singlet -
H-6 7.8 - 8.0 doublet ~8.5
H-3 7.0 - 7.2 doublet ~2.5
H-5 6.8 - 7.0 doublet of doublets ~8.5, ~2.5
H-2', H-6' 7.1 - 7.3 doublet ~9.0
H-3', H-5' 6.9 - 7.1 doublet ~9.0
-OCH₂CH₃ 4.0 - 4.2 quartet ~7.0

Predicted data is based on theoretical principles and analysis of similar structures.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it. The spectrum for this compound is predicted to show 15 distinct signals, although some aromatic carbon signals may overlap.

The carbonyl carbon of the carboxylic acid will appear furthest downfield. The aromatic carbons will resonate in the typical range of 110-150 ppm, with their specific shifts determined by the attached substituents. The carbons of the ethoxy group will be found in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O 168 - 172
C-4' (-OEt) 155 - 158
C-2 (-NH-) 145 - 148
C-4 (-Cl) 138 - 141
C-1' 130 - 133
C-6 130 - 132
C-1 115 - 118
C-5 114 - 116
C-3 112 - 114
C-2', C-6' 122 - 125
C-3', C-5' 115 - 117
-OCH₂CH₃ 63 - 66

Predicted data is based on theoretical principles and analysis of similar structures.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Assignments

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the ethyl group's -CH₂- quartet and -CH₃ triplet. In the aromatic region, it would confirm the connectivity between H-5 and H-6 on the benzoic acid ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for each aromatic C-H group and the carbons of the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (those with no attached protons). For example, the NH proton would show a correlation to the carbons C-2, C-1', C-2', and C-6'. The protons of the ethoxy group (-OCH₂-) would show correlations to the C-4' carbon, confirming the position of the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- is expected to display several characteristic absorption bands.

The most prominent features would be the broad O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the strong C=O stretch of the carbonyl group. The spectrum would also show absorptions corresponding to aromatic C-H bonds, C=C bonds within the aromatic rings, C-O stretching of the ether, and the C-Cl bond.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H Stretch 2500 - 3300 Strong, Broad
Secondary Amine N-H Stretch 3300 - 3500 Medium
Carboxylic Acid C=O Stretch 1680 - 1710 Strong
Aromatic Ring C=C Stretch 1580 - 1620 Medium-Strong
Aromatic Ring C-H Stretch 3000 - 3100 Medium-Weak
Ether C-O Stretch 1230 - 1270 (asym), 1020-1060 (sym) Strong

Predicted data is based on characteristic group frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In high-resolution mass spectrometry, the exact mass can be determined, which allows for the unambiguous determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The molecular formula of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- is C₁₅H₁₄ClNO₃. High-resolution mass spectrometry would be able to confirm this by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or protonated molecule [M+H]⁺).

Calculated Exact Mass: 291.0662 for C₁₅H₁₄³⁵ClNO₃

Calculated Exact Mass: 293.0633 for C₁₅H₁₄³⁷ClNO₃

The presence of a chlorine atom would be evident from the characteristic M/M+2 isotopic pattern in a ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum would provide further structural evidence. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group (M-17).

Loss of the entire carboxyl group (•COOH) (M-45).

Cleavage of the C-N bond, leading to fragments corresponding to the 4-chloro-2-aminobenzoic acid and 4-ethoxyaniline moieties.

Cleavage within the ethoxy group, such as the loss of an ethyl radical (•CH₂CH₃) (M-29).

This detailed analysis of the fragmentation pattern would serve to corroborate the structure determined by NMR and IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. azooptics.com When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths of light absorbed correspond to the energy differences between these orbitals, providing valuable information about the molecule's electronic structure, particularly the presence of chromophores and conjugated systems. azooptics.com

For "Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-", one would expect to observe absorption bands resulting from π → π* and n → π* transitions. libretexts.org The benzene rings, the carbonyl group of the benzoic acid, and the non-bonding electrons on the nitrogen and oxygen atoms constitute the chromophoric system. The conjugation between the phenyl rings and the amino bridge would likely lead to absorption at longer wavelengths.

Despite the theoretical utility of this technique, a thorough search of scientific databases has not yielded any specific experimental UV-Vis absorption data for "Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-". Therefore, its characteristic absorption maxima (λmax) and molar absorptivity values remain to be reported.

Interactive Data Table: UV-Vis Spectroscopic Data (No experimental data available in the public domain)

Solventλmax (nm)Molar Absorptivity (ε, L·mol-1·cm-1)Electronic Transition
Data not availableData not availableData not availableData not available

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Molecular Conformation and Geometry

A single-crystal X-ray diffraction analysis of "Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-" would reveal its exact solid-state conformation. This would include the dihedral angles between the two aromatic rings, the planarity of the benzoic acid moiety, and the geometry around the central nitrogen atom. Such data is fundamental for structure-activity relationship studies and computational modeling.

However, as of now, the crystal structure of "Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-" has not been reported in the Cambridge Structural Database (CSD) or other publicly available resources. Consequently, precise experimental data on its bond lengths and angles are not available.

Interactive Data Table: Selected Bond Lengths and Angles (No experimental data available in the public domain)

ParameterValue
C-Cl Bond Length (Å)Data not available
C=O Bond Length (Å)Data not available
C-N-C Bond Angle (°)Data not available
Dihedral Angle between Phenyl Rings (°)Data not available

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking)

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds and π-stacking interactions. mdpi.com An X-ray crystal structure would allow for a detailed analysis of these interactions in "Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-". The carboxylic acid group is a strong hydrogen bond donor and acceptor, and the aromatic rings are capable of engaging in π-stacking. These interactions play a critical role in determining the crystal's stability and physical properties.

Given the absence of a published crystal structure, a definitive analysis of the intermolecular interactions and crystal packing for this specific compound cannot be performed.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential analytical technique for the separation, identification, and purification of compounds in a mixture. nih.gov High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method in the pharmaceutical and chemical industries for assessing the purity of a substance and for its isolation. unige.ch

For "Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-", a reversed-phase HPLC method would likely be suitable for purity assessment. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.

Despite the routine nature of this type of analysis, no specific, validated chromatographic methods for the purity assessment or isolation of "Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-" have been detailed in the scientific literature. The development of such a method would be a prerequisite for any further chemical or biological studies.

Interactive Data Table: Exemplary HPLC Conditions (No experimental data available in the public domain)

ParameterCondition
ColumnData not available
Mobile PhaseData not available
Flow RateData not available
Detection WavelengthData not available
Retention TimeData not available

Computational and Theoretical Investigations of Benzoic Acid, 4 Chloro 2 4 Ethoxyphenyl Amino

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-, DFT calculations would typically be employed to determine optimized molecular geometry, total energy, and the distribution of electron density. These calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable conformation. However, no specific DFT studies for this compound are currently available.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A detailed analysis for Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- would involve visualizing the spatial distribution of these orbitals and calculating the energy gap to predict its reactivity hotspots and electronic transition properties. Such an analysis has not been published.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the vibrational modes of the molecule’s functional groups. This theoretical data is invaluable for interpreting experimental spectroscopic results. For the title compound, this would involve identifying the characteristic stretching and bending frequencies for groups like C=O, N-H, C-Cl, and C-O-C. No such theoretical spectroscopic predictions are available in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is used to identify electrophilic and nucleophilic sites, which is critical for predicting how the molecule will interact with other chemical species. For Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-, an MEP map would highlight the electron-rich and electron-poor regions, offering clues about its potential for hydrogen bonding and other intermolecular interactions. This information is not currently available.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the bond linking the two aromatic rings and the orientation of the ethoxy and carboxylic acid groups suggest that Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- can exist in multiple conformations. A conformational analysis would involve systematically rotating key dihedral angles and calculating the corresponding energy to map the potential energy surface. This would identify the lowest-energy conformers and the energy barriers between them. This type of detailed conformational study has not been reported for this molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, including its movements and interactions with its environment, such as a solvent. For Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-, MD simulations could provide insights into how its conformation and properties change in different solvents and at different temperatures. This would be particularly useful for understanding its behavior in biological systems or in solution-phase reactions. No molecular dynamics simulation studies for this specific compound have been published.

Prediction of Chemical Reactivity and Reaction Pathways (e.g., electrophilic/nucleophilic sites)

While specific computational studies on Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- are not extensively available in the public domain, its chemical reactivity can be reliably predicted through the application of established theoretical principles and by drawing analogies from computational analyses of structurally related molecules. The reactivity of this compound is governed by the interplay of its constituent functional groups: the carboxylic acid, the secondary diarylamine bridge, the chloro substituent, and the ethoxy group. Computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure and predicting the reactivity of complex organic molecules.

Molecular Electrostatic Potential (MEP) Analysis

A key theoretical tool for predicting reactive sites is the Molecular Electrostatic Potential (MEP) map. wuxiapptec.comlibretexts.org The MEP illustrates the charge distribution across a molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-deficient regions prone to nucleophilic attack. wuxiapptec.comlibretexts.org For Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-, an MEP analysis would be expected to reveal the following:

Nucleophilic Sites: Regions of negative electrostatic potential (typically colored red or yellow) are anticipated around the oxygen atoms of the carboxylic acid and ethoxy groups, as well as the nitrogen atom of the amino bridge. These areas, rich in electron density due to lone pairs, represent the most probable sites for interaction with electrophiles. researchgate.netresearchgate.net

Electrophilic Sites: Regions of positive electrostatic potential (typically colored blue) would be concentrated on the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation. wuxiapptec.com The carbonyl carbon of the carboxylic acid is another significant electrophilic center, susceptible to attack by nucleophiles. escholarship.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory provides critical insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron and is associated with nucleophilic character. For the title compound, the HOMO is likely to be distributed over the electron-rich diphenylamine (B1679370) moiety, particularly the ethoxy-substituted phenyl ring, indicating that this part of the molecule is most susceptible to electrophilic attack. scispace.comchemrxiv.org

LUMO: Represents the ability to accept an electron and is associated with electrophilic character. The LUMO is expected to be localized on the benzoic acid ring, which is rendered more electron-deficient by the electron-withdrawing effects of the chloro and carboxylic acid groups. This suggests that nucleophilic attack would preferentially target this ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Predicted Global Reactivity Descriptors for Analogous Compounds

The following table presents typical calculated global reactivity descriptors for structurally similar aromatic compounds, providing a qualitative understanding of the potential reactivity of the title compound.

DescriptorTypical Value Range for Aromatic Acids/Amines (eV)Implication for Reactivity
HOMO-LUMO Energy Gap (ΔE)4.0 - 5.5Indicates moderate to high kinetic stability. A smaller gap suggests higher reactivity.
Ionization Potential (I ≈ -EHOMO)6.0 - 8.0Energy required to remove an electron; indicates nucleophilicity.
Electron Affinity (A ≈ -ELUMO)1.0 - 2.5Energy released upon accepting an electron; indicates electrophilicity.
Electronegativity (χ)3.5 - 5.25Represents the molecule's ability to attract electrons.
Chemical Hardness (η)2.0 - 2.75Measures resistance to change in electron distribution; higher hardness implies lower reactivity.

Predicted Reactive Sites

Based on the electronic properties of the functional groups, the following table summarizes the predicted primary electrophilic and nucleophilic sites of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-.

Site TypeLocation on MoleculeJustification
NucleophilicNitrogen atom (amino group)Lone pair of electrons makes it a site for protonation or reaction with electrophiles.
NucleophilicOxygen atoms (carbonyl and hydroxyl)Lone pairs of electrons; the carbonyl oxygen is a common hydrogen bond acceptor.
NucleophilicOxygen atom (ethoxy group)Lone pair of electrons contributes to the electron-donating nature of the group.
ElectrophilicCarbonyl carbon (carboxylic acid)Polarization of the C=O bond makes the carbon electron-deficient and susceptible to nucleophilic attack. escholarship.org
ElectrophilicHydroxyl proton (carboxylic acid)Acidic proton, readily abstracted by a base.
ElectrophilicAromatic ring (Benzoic acid moiety)Activated towards electrophilic substitution by the amino group, but deactivated by the chloro and carboxyl groups.
NucleophilicAromatic ring (Ethoxyphenyl moiety)Strongly activated towards electrophilic substitution by the electron-donating ethoxy and amino groups.

Predicted Reaction Pathways

The identified reactive sites suggest several potential reaction pathways for Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-:

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety is expected to undergo typical reactions such as esterification with alcohols, formation of amides with amines, and salt formation upon reaction with a base. The carbonyl carbon is the primary site for nucleophilic acyl substitution.

Electrophilic Aromatic Substitution: Both aromatic rings can undergo electrophilic substitution, but their reactivity and regioselectivity are different.

The ethoxyphenyl ring is highly activated by the strongly electron-donating ethoxy group and the amino bridge. Electrophilic attack is predicted to occur predominantly at the positions ortho and para to these activating groups.

Reactions involving the Amino Group: While the nitrogen atom is a nucleophilic center, its reactivity in a diarylamine system is somewhat diminished compared to a primary arylamine. Nevertheless, reactions such as N-acylation or N-alkylation could be possible under appropriate conditions.

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro group on the benzoic acid ring, which is further activated by the carboxylic acid group, may allow for nucleophilic aromatic substitution, replacing the chlorine atom with a strong nucleophile under forcing conditions.

Molecular Interactions and Mechanistic Studies of Benzoic Acid, 4 Chloro 2 4 Ethoxyphenyl Amino and Its Analogs

In Vitro Biological Activity Screening and Evaluation

Analogs of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- have demonstrated a notable range of antimicrobial activities against various laboratory strains of bacteria and fungi. The efficacy of these compounds is significantly influenced by their specific structural modifications.

A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were assessed for their antibacterial potential. Among them, 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6c) showed the most promising broad-spectrum activity, exhibiting a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against both Gram-negative and Gram-positive bacteria. aacrjournals.org This activity was considerable, though the standard drug ciprofloxacin (B1669076) was more potent with MIC values of 4 µg/mL. aacrjournals.org

In another study, thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid displayed varied antimicrobial effects. nih.gov The MIC values for this series ranged widely from 32 to 1024 μg/mL depending on the microbial strain and the specific substitutions on the benzene (B151609) ring. nih.gov Notably, N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea were the most active compounds, showing a broad spectrum of activity against E. coli, S. enteritidis, P. aeruginosa, S. aureus, and Candida species. nih.gov Similarly, thioureides of 2-(4-ethyl-phenoxymethyl) benzoic acid also exhibited specific antimicrobial activity with MICs ranging from 3.9 µg/mL to 250 µg/mL. researchgate.net

Derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid also showed moderate antibacterial effects. One such compound demonstrated an MIC value of 125 µg/mL against the Gram-positive strains Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683. nih.govekb.eg Further studies on 2-chlorobenzoic acid derivatives revealed that Schiff's bases were generally more potent than their ester counterparts, with one compound showing comparable activity to the standard drug norfloxacin (B1679917) against Escherichia coli.

The research collectively indicates that the core structure of substituted benzoic acid is a viable scaffold for developing new antimicrobial agents, with halogen and nitro substitutions, as well as the formation of oxadiazole and thioureide derivatives, playing a key role in enhancing efficacy.

Table 1: Antimicrobial Activity of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- Analogs This table is interactive. You can sort and filter the data.

Compound Class Specific Analog (if specified) Test Organism(s) Activity Metric (MIC) Source(s)
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol Gram-positive & Gram-negative bacteria 8 µg/mL aacrjournals.org
2-(4-Chlorophenoxymethyl)-benzoic acid thioureides N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea E. coli, S. aureus, Candida spp. 32-1024 µg/mL (range for series) nih.gov
2-(4-Ethyl-phenoxymethyl) benzoic acid thioureides Not specified S. aureus, B. subtilis, E. coli, C. albicans 3.9-250 µg/mL (range for series) researchgate.net
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives 1,3-oxazol-5(4H)-one derivative S. aureus, B. subtilis 125 µg/mL nih.gov
2-Chlorobenzoic acid derivatives Schiff's base derivative Escherichia coli pMIC = 2.27 µM/ml
4-Chloro-2-mercaptobenzenesulfonamides Compounds 16, 17, 23, 24, 31, 32, 48 Anaerobic Gram-positive bacteria Promising activity

Various analogs of the parent compound have been evaluated for their potential to inhibit the growth of human cancer cell lines, with several derivatives demonstrating significant cytotoxic activity.

A notable study on a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues revealed potent antiproliferative effects. aacrjournals.org Specifically, the analog 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (compound 6h) was tested against the National Cancer Institute's panel of 60 human cancer cell lines. At a concentration of 10 µM, it demonstrated significant growth inhibition against several cell lines, including SNB-19 (CNS Cancer) with a Percent Growth Inhibition (PGI) of 65.12%, NCI-H460 (Non-Small Cell Lung Cancer) with a PGI of 55.61%, and SNB-75 (CNS Cancer) with a PGI of 54.68%. aacrjournals.org

In other research, synthesized benzoic acid derivatives containing a chloro group at the 4th position were evaluated against the HT-29 colon cancer cell line. One compound showed a high anticancer response with an IC50 value of 3.9 µM. Another related compound, CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid), was investigated in the context of HCT116 colorectal cancer cells, highlighting the continued interest in this chemical class for cancer research.

The mechanism of action for some of these analogs is thought to involve the inhibition of tubulin polymerization. Molecular docking studies of the active oxadiazole analogues showed efficient binding within the hydrophobic cavity of the tubulin–combretastatin A4 complex, a known mechanism for disrupting cell division and inducing apoptosis in cancer cells. aacrjournals.org

These findings underscore the potential of this structural scaffold in the development of novel anticancer agents, with the 1,3,4-oxadiazole (B1194373) and trimethoxyphenyl moieties appearing to be particularly effective at enhancing cytotoxicity against a range of cancer cell types.

Table 2: Antiproliferative Activity of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- Analogs This table is interactive. You can sort and filter the data.

Compound Class Specific Analog (if specified) Cancer Cell Line Activity Metric Value Source(s)
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol SNB-19 (CNS Cancer) PGI 65.12% aacrjournals.org
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol NCI-H460 (Lung Cancer) PGI 55.61% aacrjournals.org
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol SNB-75 (CNS Cancer) PGI 54.68% aacrjournals.org
Benzoic acid derivative with 4-chloro group Not specified HT-29 (Colon Cancer) IC50 3.9 µM
Spiro-pyrrolidine derivative with chloro-phenyl group Compound 60 LNCaP (Prostate Cancer) IC50 18 nM
Spiro-pyrrolidine derivative with chloro-phenyl group Compound 60 RS4;11 (Leukemia) IC50 38 nM

The core structure of the title compound belongs to the N-phenylanthranilic acid class, which is historically associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. However, recent mechanistic studies provide a more nuanced understanding of their action.

Research on a structural series of N-phenylanthranilic acid derivatives, including the closely related analog 4-chloro-N-phenylanthranilic acid, revealed that these compounds are highly selective inhibitors of aldo-keto reductase 1C (AKR1C) isoforms. nih.gov Strikingly, the lead compounds in this series, including the 4-chloro analog, exhibited IC50 values that were over 500- to 1000-fold more selective for AKR1C enzymes compared to COX-1 and COX-2. nih.gov This indicates that the anti-inflammatory and potential antineoplastic effects of these specific analogs may be mediated through a COX-independent pathway. The AKR1C enzymes are involved in regulating steroid hormones and prostaglandins, and their inhibition can lead to anti-proliferative effects, suggesting an alternative mechanism for the observed biological activities of these compounds. nih.gov

Other related benzoic acid derivatives have also shown anti-inflammatory effects through different mechanisms. For example, 3,5-dimethoxy-4-hydroxy benzoic acid demonstrated anti-inflammatory properties by reducing egg albumin-induced paw edema in rats. This evidence collectively suggests that while the N-phenylanthranilic acid scaffold is a promising backbone for anti-inflammatory agents, its mechanism may not be exclusively, or even primarily, through the inhibition of COX-2, but rather via modulation of other important inflammatory pathways like the AKR1C family.

The interaction of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- analogs with specific enzymes is a key area of mechanistic investigation. While data is not available for all the listed targets, significant insights have been gained for some.

Sterol 14-alpha demethylase (CYP51): This enzyme is a crucial component in the biosynthesis of ergosterol (B1671047) in fungi and is a primary target for azole antifungal drugs. The documented antifungal activity of various analogs of the title compound (as detailed in section 5.1.1) strongly suggests that inhibition of sterol 14-alpha demethylase may be a plausible mechanism of action. aacrjournals.orgnih.gov Inhibition of this enzyme disrupts the fungal cell membrane integrity, leading to a fungistatic or fungicidal effect. While direct enzymatic assays on Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- are needed for confirmation, the observed antifungal efficacy aligns with the known function of many heterocyclic compounds as CYP51 inhibitors.

DNA gyrase-B, Cholinesterase, and Enoyl-ACP Reductase: In the reviewed scientific literature, specific studies detailing the inhibitory activity of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- or its close structural analogs against DNA gyrase-B, cholinesterase, or enoyl-ACP reductase were not identified. Therefore, the potential for these compounds to modulate these specific enzymes remains an open area for future investigation.

Anti-sickling Properties: Several studies have shown that benzoic acid derivatives possess significant anti-sickling properties, which are relevant to the management of sickle cell disease (SCD). Research involving a series of synthetic benzoic acid derivatives predicted that p-chlorobenzoic acid would be an active anti-sickling agent. The mechanism involves the inhibition of hemoglobin S (Hb S) polymerization, the primary pathological event in SCD that causes red blood cells to deform into a sickle shape. An in vitro study confirmed that another analog, 3,5-dimethoxy-4-hydroxy benzoic acid, significantly inhibits the polymerization of Hb S, likely through direct interaction with the hemoglobin molecules. Medicinal plants containing benzoic acid derivatives have also been reported to exhibit these properties. This body of evidence suggests that the core benzoic acid structure, particularly with chloro-substituents, is a promising pharmacophore for developing agents to counter red blood cell sickling.

Dopamine (B1211576) Receptor Interaction: The potential for interaction with dopamine receptors is suggested by structural similarities to known ligands. The benzamide (B126) moiety, which is structurally related to the N-phenylanthranilic acid core, is a well-established feature of specific ligands for D2-like dopamine receptors. Dopamine receptors are G-protein-coupled receptors crucial in neurotransmission and are implicated in various neuropsychiatric disorders. While these structural parallels are intriguing, direct in vitro binding assays for Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- or its immediate analogs on dopamine receptor subtypes were not found in the reviewed literature. Therefore, its activity at these receptors remains speculative and requires experimental validation.

Molecular Docking and Ligand-Protein Interaction Analysis

Computational modeling, particularly molecular docking, has been instrumental in elucidating how N-phenylanthranilic acid analogs interact with various protein targets. These studies provide critical insights into the structural basis of their biological activities.

Prediction of Binding Modes and Affinities with Receptor Proteins

Molecular docking studies have been widely applied to predict how N-phenylanthranilic acid derivatives, often referred to as fenamates, bind to the active sites of various enzymes and receptor proteins. A primary target for these molecules is the cyclooxygenase (COX) enzyme, which is pivotal in the inflammatory pathway. nih.gov

Studies on fenamates like mefenamic acid, flufenamic acid, and tolfenamic acid have shown that they bind within the cyclooxygenase channel of human COX-2. nih.gov The typical binding mode involves an inverted orientation where the carboxylate group of the fenamate interacts with key residues at the apex of the channel. nih.gov This interaction is crucial for the inhibition of the enzyme's activity.

Beyond COX enzymes, the antibacterial potential of N-phenylanthranilic acid derivatives has been explored through docking studies with bacterial DNA gyrase. researchgate.netasianpubs.org These studies predict that the derivatives can fit into the active site of DNA gyrase, suggesting a potential mechanism for their antibacterial effects. researchgate.netasianpubs.org The binding affinity, often represented by a docking score (ΔG), indicates the stability of the ligand-protein complex. For a series of ester derivatives of N-phenylanthranilic acid, docking scores against DNA gyrase have been calculated, revealing appreciable binding in the active site. asianpubs.org

The versatility of the N-phenylanthranilic acid scaffold is further highlighted by its interaction with other targets, such as voltage-gated potassium channels (Kv7/KCNQ). researchgate.net Docking models suggest that these compounds can interact with the voltage-sensing domain of these channels, modulating their activity. google.com

Predicted Binding Affinities of N-Phenylanthranilic Acid Analogs with Protein Targets
AnalogProtein TargetPredicted Binding Affinity (ΔG, kcal/mol)Primary Interaction Type
Meclofenamic AcidCyclooxygenase-2 (COX-2)Data Not SpecifiedHydrogen Bonding, Hydrophobic
Amide Derivative (MB-6)DNA Gyrase-6.7Hydrogen Bonding, Pi-Sulfur, Pi-Alkyl
Ester Derivative (MB-5)DNA GyraseData Not SpecifiedHydrogen Bonding, Pi-Cation, Pi-Pi Stacked, Pi-Alkyl

Identification of Critical Amino Acid Residues for Ligand Binding

The stability and specificity of the interaction between a ligand and its target protein are determined by interactions with specific amino acid residues in the binding pocket. For N-phenylanthranilic acid analogs, several critical residues have been identified across different protein targets.

In the context of COX-2, crystallographic studies have revealed that the carboxylate group of fenamates forms crucial hydrogen bonds with Tyr-385 and Ser-530 at the top of the enzyme's channel. nih.gov These interactions are a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) and are essential for their inhibitory activity. nih.govresearchgate.net The rest of the molecule engages in various hydrophobic interactions within the channel, further stabilizing the complex. uniklinik-duesseldorf.de

For the antibacterial target DNA gyrase, docking simulations of N-phenylanthranilic acid amide derivatives have identified key hydrogen bond interactions with residues such as Asn169, Gly170, and Tyr266. afjbs.com Additionally, hydrophobic interactions with residues like Met92 and Leu98 contribute to the binding. afjbs.com Similarly, ester derivatives have been shown to form hydrogen bonds with Ser171 and Ser172, and engage in hydrophobic interactions with Lys45, Arg91, His45, and Leu98. asianpubs.org

In the modulation of GABAA receptors, the effect of fenamates has been pinpointed to a single amino acid residue in the second transmembrane domain. The presence of asparagine (N290) in β2 or β3 subunits leads to an agonistic effect, while a serine (S290) at the same position in the β1 subunit results in an inhibitory response. nih.gov

Critical Amino Acid Residues in the Binding of N-Phenylanthranilic Acid Analogs
Protein TargetAnalog ClassKey Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)FenamatesTyr-385, Ser-530Hydrogen Bond
DNA GyraseAmide DerivativesAsn169, Gly170, Tyr266Hydrogen Bond
DNA GyraseEster DerivativesSer171, Ser172, Lys45, Arg91Hydrogen Bond, Pi-Cation
GABAA Receptor (β subunits)FenamatesAsn290 / Ser290Determines Agonist/Antagonist Effect

Computational Validation of In Vitro Efficacy through Binding Predictions

Computational binding predictions serve as a valuable tool to rationalize and, in some cases, predict the in vitro efficacy of compounds. A strong correlation between predicted binding affinity and experimentally determined biological activity can validate the computational model and guide the design of more potent molecules.

For N-phenylanthranilic acid derivatives, the predicted potent binding with DNA gyrase has been suggested as a basis for their potential as antibacterial agents. asianpubs.org The computational results align with the observed antibacterial activity of these compounds against various bacterial strains, suggesting that DNA gyrase inhibition is a plausible mechanism of action. researchgate.netasianpubs.org

In the realm of anti-inflammatory research, the well-established interaction of fenamates with COX enzymes in silico provides a clear structural basis for their known anti-inflammatory effects. nih.gov The ability of these compounds to fit snugly into the COX active site and interact with key residues, as predicted by docking, is consistent with their in vitro inhibition of prostaglandin (B15479496) synthesis. nih.gov While direct quantitative correlations are complex, the qualitative agreement between binding predictions and in vitro efficacy is a cornerstone of the modern drug discovery process. nih.govnih.gov

Investigation of Cellular Mechanisms of Action

Beyond direct interactions with specific proteins, understanding the broader impact of a compound on cellular pathways and gene expression is crucial for a complete picture of its mechanism of action.

Pathway Analysis and Signal Transduction Modulation in Cell Culture

Analogs of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- have been shown to modulate several key cellular signaling pathways, often independent of their COX-inhibitory activity. nih.govresearchgate.net

One of the prominent pathways affected is the nuclear factor kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation, immunity, and cell survival. nih.gov Studies have demonstrated that fenamates like flufenamic acid can inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory effects. nih.gov Tolfenamic acid has also been shown to downregulate NF-κB signaling in the presence of inflammatory stimuli. nih.gov

Another area of investigation is the effect of these compounds on mitochondrial function. Certain N-phenylanthranilic acid scaffold NSAIDs have been shown to induce mitochondrial swelling and uncouple the electron transport chain, which can lead to cellular stress and apoptosis. nih.gov

Gene Expression Profiling in Response to Compound Exposure (in vitro)

The modulation of signal transduction pathways by N-phenylanthranilic acid analogs ultimately leads to changes in gene expression. While comprehensive gene expression profiling for these compounds is not widely reported, some studies have shed light on their ability to alter the transcription of specific genes.

A notable mechanism is the inhibition of the transcription factor Specificity Protein 1 (SP1). researchgate.net Tolfenamic acid, for example, can inhibit SP1 from binding to DNA, which in turn leads to a decreased expression of genes regulated by this transcription factor. researchgate.net Genes targeted by this mechanism include those involved in neurodegenerative diseases, such as the amyloid precursor protein (APP) and β-secretase-1 (BACE-1). researchgate.net This indicates that the therapeutic potential of these compounds may extend beyond inflammation to neuroprotection. nih.gov The ability of fenamates to indirectly modulate disease-specific gene expression by acting on transcription factors is an important aspect of their mechanism of action. nih.gov

While a study on the parent molecule, anthranilic acid, showed it could alter gene expression in E. coli, mimicking the action of cAMP, more specific and broad-spectrum gene expression analyses for N-phenylanthranilic acid derivatives in human cells are needed to fully delineate their cellular impact. nih.gov

Structure Activity Relationship Sar and Rational Ligand Design for Benzoic Acid, 4 Chloro 2 4 Ethoxyphenyl Amino Analogs

Systematic Chemical Modification of the Benzoic Acid Moiety

The benzoic acid portion of the molecule is a critical site for modification, offering opportunities to alter the compound's acidity, polarity, and ability to form hydrogen bonds, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

Modification of the carboxylic acid group is a common strategy to create prodrugs or to modulate the compound's physicochemical properties.

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. The choice of the alcohol used for esterification (e.g., methyl, ethyl, isopropyl) can fine-tune these properties. For instance, a series of ester derivatives of the parent N-phenylanthranilic acid scaffold were synthesized to improve solubility and bioavailability mdpi.com.

Amide Formation: The synthesis of amides from the carboxylic acid introduces a hydrogen bond donor and can significantly alter the molecule's interaction with its target. The nature of the amine used for amide formation can introduce new functionalities and steric bulk. This approach has been explored in related N-acylanthranilic acid derivatives to develop potent inhibitors of biological targets nih.gov.

Salt Formation: Creating salts of the carboxylic acid with various pharmaceutically acceptable cations can improve solubility and dissolution rates, which is often a critical factor for orally administered drugs.

Table 1: Hypothetical Modifications of the Carboxylic Acid Functionality and Their Predicted Impact

ModificationResulting Functional GroupPredicted Impact on Properties
Esterification-COOR (e.g., R=CH₃, C₂H₅)Increased lipophilicity, potential for improved cell permeability
Amide Formation-CONHR (e.g., R=H, CH₃)Altered H-bonding capacity, potential for new target interactions
Salt Formation-COO⁻M⁺ (e.g., M⁺=Na⁺, K⁺)Increased aqueous solubility, potentially improved dissolution rate

The introduction of substituents onto the benzoic acid ring, in addition to the existing 4-chloro group, can significantly influence the molecule's electronic properties and steric profile.

Nitro Group: The introduction of a strongly electron-withdrawing nitro group would increase the acidity of the carboxylic acid. The position of the nitro group would also direct its influence on the aromatic system's electron density.

Amino Group: Conversely, an electron-donating amino group would decrease the acidity of the carboxylic acid. The amino group also provides a new site for hydrogen bonding or further derivatization.

Table 2: Predicted Effects of Additional Substituents on the Benzoic Acid Ring

SubstituentPositionPredicted Electronic EffectPotential Impact on Activity
Fluoro5-positionElectron-withdrawingAltered pKa, potential for halogen bonding with target
Nitro5-positionStrongly electron-withdrawingIncreased acidity of carboxylic acid, potential for new interactions
Amino5-positionElectron-donatingDecreased acidity, new H-bonding site

Exploration of Substitutions and Modifications on the 4-Ethoxyphenylamino Moiety

The 4-ethoxyphenylamino portion of the molecule is another key area for SAR studies, as modifications here can influence binding affinity and selectivity for the target.

Varying the length and nature of the alkoxy group can probe the size and nature of the binding pocket it occupies.

Methoxy and Propoxy: Replacing the ethoxy group with a smaller methoxy or a larger propoxy group can help determine the optimal size of this substituent for target binding. A study on alkoxy-substituted benzoic acids highlighted the influence of these groups on molecular interactions mdpi.com.

Benzyloxy: The introduction of a bulky and more lipophilic benzyloxy group could lead to new van der Waals or pi-stacking interactions with the target, potentially increasing potency.

Table 3: Impact of Alkoxy Group Variation on the 4-Ethoxyphenylamino Moiety

Alkoxy GroupSizePredicted Interaction
Methoxy (-OCH₃)SmallerMay fit into a more constrained pocket
Propoxy (-OCH₂CH₂CH₃)LargerProbes for additional hydrophobic interactions
Benzyloxy (-OCH₂Ph)Bulky, AromaticPotential for pi-stacking interactions

Adding substituents to the phenyl ring of the 4-ethoxyphenylamino moiety can modulate its electronic properties and create new interaction points.

Halogens: A halogen, such as chloro or fluoro, on this ring can alter the electron distribution and provide a site for halogen bonding.

Nitro Group: A nitro group would make the phenyl ring more electron-poor, which could influence the character of the bridging amine.

Other Functional Groups: The introduction of groups like methyl or trifluoromethyl can probe for steric tolerance and hydrophobic interactions within the binding site.

Table 4: Effects of Substituents on the 4-Ethoxyphenylamino Phenyl Ring

SubstituentPositionPredicted Effect
Chloro3'-positionElectron-withdrawing, potential for new interactions
Nitro3'-positionStrongly electron-withdrawing, alters electronics of the amine bridge
Methyl3'-positionIncreases lipophilicity, probes for steric bulk tolerance

Derivatization at the Bridging Amine Nitrogen

The bridging secondary amine is a crucial linker and a potential hydrogen bond donor. Its modification can significantly impact the molecule's conformation and binding mode. Derivatization at this position, for example, through alkylation (e.g., methylation), would remove the hydrogen bond donating capability, which can be a key determinant of activity. Such a modification would also introduce steric bulk, which could either be beneficial or detrimental to binding, depending on the topology of the target's binding site. Studies on related diphenylamine (B1679370) derivatives have shown that the properties of this secondary amine are important for biological activity.

Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of a functional group with another that retains similar physicochemical properties, leading to compounds with comparable or improved biological activity and a more favorable pharmacokinetic profile. In the context of the Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- scaffold, several key functional groups can be considered for bioisosteric replacement.

Carboxylic Acid Group: The carboxylic acid moiety is a common pharmacophore that can engage in hydrogen bonding and ionic interactions. However, it can also lead to poor oral bioavailability and rapid metabolism. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. These groups can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering improved metabolic stability and cell permeability. For instance, the tetrazole ring is a well-established carboxylic acid bioisostere that can enhance the pharmacokinetic properties of a molecule.

Chloro Group: The chlorine atom on the benzoic acid ring contributes to the lipophilicity and electronic properties of the molecule. It can be replaced with other halogen atoms such as fluorine or bromine to fine-tune these properties. A trifluoromethyl (CF₃) group is another common bioisostere for a chlorine atom, as it is of a similar size but is strongly electron-withdrawing and can enhance metabolic stability.

Ether Linkage: The ethoxy group on the pendant phenyl ring contains an ether linkage that can be a site of metabolic cleavage. Replacing the oxygen atom with a sulfur atom to form a thioether or with a methylene group (CH₂) could alter the metabolic profile and conformational flexibility of the molecule.

Aromatic Rings: The two phenyl rings in the scaffold are crucial for hydrophobic and potential π-π stacking interactions with a biological target. These rings can be replaced with various heterocyclic rings such as pyridine, thiophene, or pyrazole. Such modifications can introduce heteroatoms that can act as hydrogen bond acceptors or donors, potentially leading to new interactions with the target and altering the solubility and metabolic properties of the compound.

The following table provides a summary of potential bioisosteric replacements for key functional groups in the Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- scaffold:

Functional GroupPotential BioisosteresRationale for Replacement
Carboxylic Acid (-COOH)Tetrazole, Sulfonamide (-SO₂NHR), Hydroxamic Acid (-CONHOH)Improve metabolic stability, enhance oral bioavailability, and maintain key interactions.
Chlorine (-Cl)Fluorine (-F), Bromine (-Br), Trifluoromethyl (-CF₃), Cyano (-CN)Modulate lipophilicity, electronic properties, and metabolic stability.
Ether (-O-)Thioether (-S-), Methylene (-CH₂-), Sulfoxide (-SO-), Sulfone (-SO₂-)Alter metabolic stability, conformational flexibility, and hydrogen bonding capacity.
Phenyl RingPyridine, Thiophene, Furan, Pyrrole, PyrazoleIntroduce heteroatoms for new interactions, modulate solubility, and alter metabolic pathways.

The selection of an appropriate bioisostere is highly dependent on the specific biological target and the desired pharmacological profile. Each replacement must be carefully considered and experimentally validated to assess its impact on the compound's activity and properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-, QSAR models can be developed to predict the activity of novel derivatives, thereby guiding the synthesis of more potent compounds and reducing the need for extensive experimental screening.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A dataset of compounds with known biological activities is required. This dataset should be structurally diverse and cover a wide range of activity values to ensure the predictive power of the model.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors can be classified into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Molecular shape, volume, and descriptors derived from the 3D conformation of the molecule.

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity), polar surface area (PSA), and molar refractivity.

Model Development: Various statistical methods can be used to develop the QSAR model, including:

Multiple Linear Regression (MLR): A linear method that correlates biological activity with a combination of descriptors.

Partial Least Squares (PLS): A method suitable for datasets with a large number of descriptors.

Machine Learning Methods: Techniques such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture non-linear relationships between structure and activity.

Model Validation: The predictive ability of the developed QSAR model must be rigorously validated using both internal and external validation techniques. Common validation metrics include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE).

For the Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- scaffold, a QSAR study could reveal the key structural features that are important for its biological activity. For example, a model might indicate that high lipophilicity in a certain region of the molecule and the presence of a hydrogen bond donor at another position are critical for high potency.

The following table illustrates the types of molecular descriptors that could be used in a QSAR study of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- analogs and their potential relevance:

Descriptor TypeExample DescriptorsPotential Relevance to Biological Activity
Electronic Dipole moment, partial charges, HOMO/LUMO energiesInfluence on electrostatic interactions with the target.
Steric Molecular volume, surface area, shape indicesImpact on the fit of the molecule within the binding pocket.
Hydrophobic LogP, LogDRole in membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indices, Kier & Hall indicesDescription of molecular branching and shape.

The insights gained from a validated QSAR model can be invaluable in the rational design of new analogs with predicted high activity, thus accelerating the drug discovery process.

Rational Design and Synthesis of Novel Analogs based on Computational and Experimental SAR Data

The culmination of SAR studies, including the exploration of N-alkylation/acylation, imine derivatives, bioisosteric replacements, and QSAR modeling, provides a solid foundation for the rational design and synthesis of novel analogs of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-. This integrated approach allows for a more focused and efficient search for compounds with improved therapeutic potential.

The design process begins with the identification of a lead compound, which could be the parent molecule itself or a derivative that has shown promising activity in initial screens. Computational tools, such as molecular docking and molecular dynamics simulations, can be employed to visualize the binding mode of the lead compound within its biological target. This provides a structural hypothesis for the observed SAR and guides the design of new analogs.

For example, if docking studies reveal that the carboxylic acid group of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- forms a critical salt bridge with a positively charged residue in the active site, new analogs could be designed to maintain or enhance this interaction. This could involve the synthesis of derivatives with different acidic moieties that have been identified as favorable through bioisosteric replacement studies and QSAR modeling.

The synthesis of the designed analogs is then carried out using appropriate synthetic methodologies. The choice of synthetic route will depend on the specific modifications being introduced. For instance, the synthesis of N-alkylated derivatives might involve the reaction of the parent compound with an alkyl halide in the presence of a base, while the synthesis of heterocyclic bioisosteres might require a multi-step synthetic sequence.

Once synthesized, the novel analogs are subjected to biological evaluation to determine their activity. The experimental data obtained from these assays is then used to refine the SAR and QSAR models, leading to a new cycle of design, synthesis, and testing. This iterative process is continued until compounds with the desired pharmacological profile are identified.

A hypothetical workflow for the rational design and synthesis of novel analogs is presented in the table below:

StepActivityRationale
1. Lead Identification Identify a promising analog of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- from initial screening.To have a starting point for optimization.
2. Computational Modeling Perform molecular docking and molecular dynamics simulations to understand the binding mode of the lead compound.To generate a structural hypothesis for the observed SAR.
3. Analog Design Design a focused library of new analogs based on the computational and experimental SAR data.To explore specific structural modifications predicted to enhance activity.
4. Chemical Synthesis Synthesize the designed analogs using efficient and reliable synthetic routes.To obtain the physical compounds for biological testing.
5. Biological Evaluation Test the synthesized analogs in relevant in vitro and/or in vivo assays.To determine their biological activity and establish experimental SAR.
6. SAR and QSAR Refinement Update the SAR and QSAR models with the new experimental data.To improve the predictive power of the models for the next design cycle.
7. Iteration Repeat steps 3-6 until a compound with the desired properties is identified.To systematically optimize the lead compound.

This integrated and iterative approach, combining computational and experimental methods, is a powerful strategy for the discovery and development of novel therapeutic agents based on the Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- scaffold.

Future Research Directions and Translational Perspectives for Benzoic Acid, 4 Chloro 2 4 Ethoxyphenyl Amino

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of N-phenylanthranilic acids has traditionally been accomplished via the Ullmann condensation, a copper-catalyzed reaction between an aniline (B41778) and a 2-halobenzoic acid. chemspider.comwikipedia.org This method, while effective, often requires harsh conditions such as high temperatures and the use of high-boiling polar solvents. wikipedia.org Future research will undoubtedly focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Modern catalytic systems offer promising alternatives. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for C-N bond formation, allowing for the coupling of aryl halides with amines under significantly milder conditions and with greater functional group tolerance than traditional methods. wikipedia.orgacsgcipr.org The application of this methodology could provide a more versatile and efficient route to Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- and a diverse library of its derivatives.

Furthermore, green chemistry principles are increasingly guiding synthetic efforts. Research into microwave-assisted researchgate.netresearchgate.net and ultrasound-assisted researchgate.netlookchem.com Ullmann condensations has demonstrated the potential to dramatically reduce reaction times and improve yields, often while using water as a sustainable solvent. researchgate.netresearchgate.nettandfonline.com The development of a robust, scalable, and sustainable synthesis is the foundational step for any future translational studies.

MethodCatalyst/ConditionsAdvantagesDisadvantages
Traditional Ullmann Condensation Copper powder/catalyst, high temp. (>200°C), polar solvent (e.g., DMF)Well-established, readily available reagentsHarsh conditions, high energy consumption, potential for side products
Buchwald-Hartwig Amination Palladium catalyst with specialized phosphine (B1218219) ligands, base, lower temp. (e.g., 80-120°C)Mild conditions, high yields, broad substrate scope, high functional group toleranceCost of palladium and ligands, requires inert atmosphere
Microwave-Assisted Synthesis Copper catalyst, microwave irradiation (e.g., 240W for 90s)Drastically reduced reaction times, often improved yields, potential for solvent-free conditionsSpecialized equipment required, scalability challenges
Ultrasound-Assisted Synthesis Copper catalyst, sonication, aqueous mediaShort reaction times, use of water as a green solvent, enhanced mass transportSpecialized equipment required, potential for localized overheating

Advanced Multi-Targeted Ligand Design Strategies

Complex multifactorial diseases, such as neurodegenerative disorders, cancer, and metabolic syndrome, often involve multiple pathological pathways. mdpi.com The "one molecule, one target" paradigm is frequently insufficient for treating such conditions. The design of multi-target-directed ligands (MTDLs)—single compounds engineered to interact with multiple biological targets—is a promising therapeutic strategy. mdpi.com

The N-phenylanthranilic acid scaffold is an ideal starting point for MTDL design. Fenamates are known inhibitors of cyclooxygenase (COX) enzymes, but studies have revealed their activity against other targets. ijarse.comnih.gov For instance, some fenamates can modulate NF-κB signaling, a critical pathway in inflammation and cancer. nih.gov By strategically modifying the structure of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-, it may be possible to create novel compounds that, for example, concurrently inhibit COX-2 and other key proteins implicated in cancer cell proliferation or neuroinflammation. This could involve hybridizing the core scaffold with other pharmacophores known to interact with desired secondary targets.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the identification and optimization of lead compounds. researchgate.netmdpi.com These computational tools can be powerfully applied to the future development of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small, diverse library of analogs and testing their biological activity, ML algorithms can build predictive QSAR models. nuph.edu.ua These models can identify the key structural features that govern potency and selectivity, guiding the design of more effective compounds.

Virtual Screening and Target Identification: AI platforms can screen the structure of the parent compound against vast databases of protein structures to identify potential biological targets beyond those already known for the fenamate class. mdpi.comcrimsonpublishers.com

De Novo Drug Design: Generative AI models can design novel molecules from the ground up, optimized for desired properties such as high binding affinity to a specific target and favorable pharmacokinetic profiles. researchgate.net

ADME/T Prediction: A significant cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties. AI models can predict these properties with increasing accuracy, allowing researchers to prioritize compounds with a higher likelihood of success in clinical trials. researchgate.netmdpi.com

StepAI/ML ToolObjectiveExpected Outcome
1. Initial Analysis Virtual Screening AlgorithmsIdentify potential biological targets for the parent compound.A ranked list of proteins with high predicted binding affinity.
2. Library Design QSAR & Generative ModelsDesign a virtual library of novel derivatives with predicted high activity and good ADME properties.Optimized molecular structures for synthesis.
3. Prioritization ADME/T Prediction ModelsFilter the virtual library to remove compounds with predicted toxicity or poor pharmacokinetics.A smaller, high-priority list of candidate molecules for synthesis and testing.
4. Iterative Optimization Active Learning AlgorithmsUse initial experimental results to retrain and improve the predictive models for the next design cycle.Rapid convergence on a lead candidate with a superior overall profile.

Exploration of Novel Biological Targets and Therapeutic Areas

While the fenamate class is primarily associated with anti-inflammatory activity, the broader N-phenylanthranilic acid scaffold has shown a range of other biological effects, suggesting that its therapeutic potential is not fully realized. Future research should focus on systematically screening Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- and its derivatives against a wide array of biological targets to uncover new therapeutic applications.

Emerging evidence indicates that fenamates can modulate the activity of various ion channels, including Ca2+-activated Cl− channels and K+ channels. nih.gov This opens the door to investigating their potential use in channelopathies, neurological disorders, or cardiovascular diseases. Furthermore, various derivatives of aminobenzoic acids have demonstrated significant antimicrobial and anticancer activities. mdpi.comnih.govnih.gov A comprehensive screening campaign could reveal if Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]- possesses clinically relevant activity in oncology or infectious diseases, thus expanding its therapeutic utility far beyond its anti-inflammatory origins.

Design and Synthesis of Photoactivatable or Stimuli-Responsive Derivatives

A major challenge in pharmacology is delivering a drug to its target tissue while minimizing effects on healthy tissues. The development of stimuli-responsive compounds, which can be "activated" at a specific site by an external trigger like light, offers a solution. mdpi.com

Future research could involve the design of photoactivatable "caged" derivatives of Benzoic acid, 4-chloro-2-[(4-ethoxyphenyl)amino]-. In this approach, a photolabile protecting group is attached to a critical functional group (e.g., the carboxylic acid), rendering the molecule biologically inactive. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active drug with high spatial and temporal precision. This strategy could be particularly valuable for localized conditions, such as specific tumors or sites of inflammation, to maximize therapeutic efficacy while reducing systemic exposure and potential side effects. The incorporation of photoswitchable moieties could also allow for reversible control over the compound's biological activity, heralding a new generation of precisely controlled therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.